Lipophilicity (LogP) Comparison: 4-Chloro-5-CF3 vs. 4,5-Dichloro Analog
The target compound exhibits a computed LogP of approximately 2.52, reflecting the lipophilic contribution of the trifluoromethyl group . In contrast, the 4,5-dichloro analog (lacking CF₃) shows a lower experimental/computed LogP range of 2.13–2.16, indicating reduced lipophilicity . The presence of the -CF₃ group in the target compound increases predicted membrane permeability relative to the dichloro variant, a critical parameter for CNS drug discovery and bioavailability optimization.
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP ≈ 2.52 (computed) |
| Comparator Or Baseline | 4,5-Dichlorobenzene-1,2-diamine: LogP ≈ 2.13 (computed/experimental) |
| Quantified Difference | ΔLogP ≈ +0.39 (approximately 2.5× higher lipophilicity) |
| Conditions | Computational prediction (ALOGPS/ChemAxon) at 25 °C |
Why This Matters
Higher LogP translates to improved passive membrane permeability, making the target compound a superior starting material for designing brain-penetrant benzimidazole-based kinase inhibitors or CNS-active agents.
